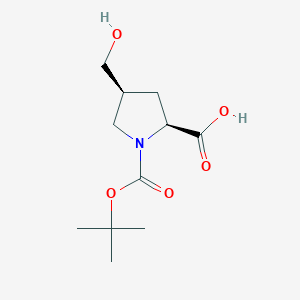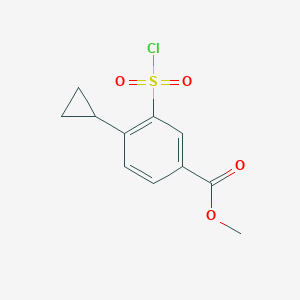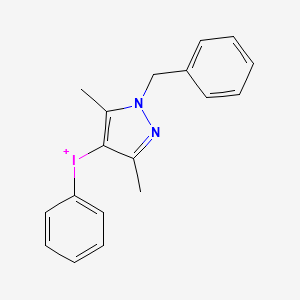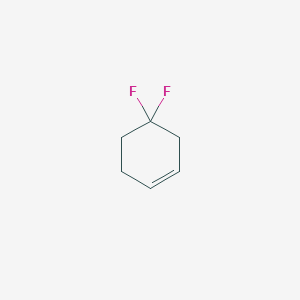
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a reaction with formaldehyde and a reducing agent.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
化学反应分析
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Formation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学研究应用
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective modifications at other functional groups. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
相似化合物的比较
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(propyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules, offering greater flexibility in synthetic routes compared to its analogs.
属性
CAS 编号 |
1643468-66-9 |
|---|---|
分子式 |
C11H19NO5 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
(2S,4S)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI 键 |
CUBONVNGPJTNOO-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CO |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)

![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)




![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
